![molecular formula C6H12N2O B081795 1-Nitroso-3-pipecoline CAS No. 13603-07-1](/img/structure/B81795.png)
1-Nitroso-3-pipecoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitroso-3-pipecoline (NP) is a nitrogen-containing heterocyclic compound that has been extensively studied due to its potential applications in various fields. This compound is known for its unique chemical properties, which make it suitable for use in the synthesis of different organic compounds.
Wissenschaftliche Forschungsanwendungen
1-Nitroso-3-pipecoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 1-Nitroso-3-pipecoline has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. In organic synthesis, 1-Nitroso-3-pipecoline has been used as a precursor for the synthesis of different organic compounds. In material science, 1-Nitroso-3-pipecoline has been used as a building block for the synthesis of different polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-Nitroso-3-pipecoline is not fully understood, but it is believed to involve the formation of reactive nitrogen species, which can react with different molecules in the body. These reactive nitrogen species can cause oxidative damage to different biomolecules, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-Nitroso-3-pipecoline has been shown to have various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. 1-Nitroso-3-pipecoline has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the growth of different microbial strains, including Escherichia coli and Staphylococcus aureus. 1-Nitroso-3-pipecoline has also been shown to induce apoptosis in different cancer cell lines, including breast cancer and lung cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
1-Nitroso-3-pipecoline has several advantages for use in lab experiments, including its ease of synthesis, stability, and versatility. However, 1-Nitroso-3-pipecoline also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-Nitroso-3-pipecoline, including the development of new synthetic methods for the production of 1-Nitroso-3-pipecoline, the investigation of its potential applications in drug discovery and material science, and the elucidation of its mechanism of action. Additionally, further studies are needed to fully understand the toxicity and safety profile of 1-Nitroso-3-pipecoline.
In conclusion, 1-Nitroso-3-pipecoline is a nitrogen-containing heterocyclic compound that has been extensively studied for its potential applications in various fields. The synthesis method of 1-Nitroso-3-pipecoline, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 1-Nitroso-3-pipecoline has shown promising results in different areas of research, and further studies are needed to fully understand its potential applications.
Synthesemethoden
There are several methods for the synthesis of 1-Nitroso-3-pipecoline, including the reaction of pipecoline with nitrous acid, the reaction of pipecoline with nitrite, and the reaction of pipecoline with nitrosonium tetrafluoroborate. Among these methods, the reaction of pipecoline with nitrous acid is the most commonly used method for the synthesis of 1-Nitroso-3-pipecoline. This method involves the reaction of pipecoline with nitrous acid in the presence of a base to produce 1-Nitroso-3-pipecoline.
Eigenschaften
CAS-Nummer |
13603-07-1 |
---|---|
Produktname |
1-Nitroso-3-pipecoline |
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
3-methyl-1-nitrosopiperidine |
InChI |
InChI=1S/C6H12N2O/c1-6-3-2-4-8(5-6)7-9/h6H,2-5H2,1H3 |
InChI-Schlüssel |
ADDORFBRRWECKX-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)N=O |
Kanonische SMILES |
CC1CCCN(C1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.